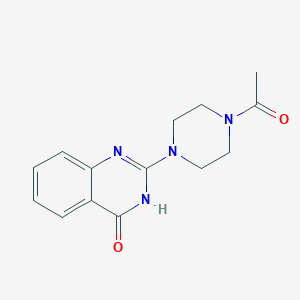

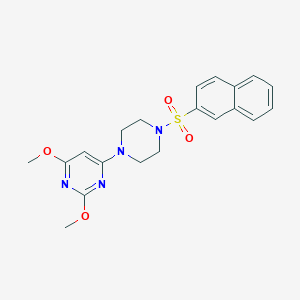

2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” is a chemical compound with a molecular weight of 170.21 . It is also known as 2-(4-acetylpiperazin-1-yl)acetaldehyde .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2-(4-acetylpiperazin-1-yl)acetamide molecule contains a total of 28 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease. Their bioactivities were evaluated by the Ellman’s method .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A key aspect of the research involves the synthesis of quinazolinone derivatives through cyclization reactions. Shikhaliev et al. (2008) detailed cyclization of cyanamides with methyl anthranilates and 2-aminophenyl ketones, leading to the formation of 2-amino-3,4-dihydroquinazolin-4-one derivatives (Shikhaliev et al., 2008). These synthetic pathways are critical for developing novel quinazolinone compounds with potential biological activities.

Biological Activities and Pharmacological Properties

The literature reveals a broad exploration of quinazolinone derivatives for their pharmacological properties. For example, compounds structurally related to 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one have been investigated for their antibacterial and antihypertensive activities. Chu et al. (1986) synthesized benzothiazolo[3,2-a]quinolone derivatives showing potent antibacterial activity, highlighting the potential of quinazolinone structures in developing new antibacterial agents (Chu et al., 1986). Furthermore, Honkanen et al. (1983) explored the antihypertensive activity of quinazoline derivatives, indicating the versatility of this chemical framework in addressing cardiovascular diseases (Honkanen et al., 1983).

Potential Anticonvulsant Applications

El Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated them for anticonvulsant activity. This study indicates the potential of quinazolinone derivatives in neurological disorders, suggesting a possible research avenue for 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one (El Kayal et al., 2019).

Antitumor and Antimicrobial Potential

Montoya et al. (2014) synthesized NH-pyrazoline derivatives with notable antitumor activity, demonstrating the quinazolinone core's utility in cancer research (Montoya et al., 2014). Thomas et al. (2011) explored quinolin-4-yl-1,2,3-triazoles for antimycobacterial activity, further underscoring the potential of quinazolinone derivatives in addressing infectious diseases (Thomas et al., 2011).

Mécanisme D'action

Orientations Futures

The future directions for the study of “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” and similar compounds could include further exploration of their potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . Additionally, more comprehensive studies on their physical and chemical properties, safety, and hazards could be beneficial.

Propriétés

IUPAC Name |

2-(4-acetylpiperazin-1-yl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-10(19)17-6-8-18(9-7-17)14-15-12-5-3-2-4-11(12)13(20)16-14/h2-5H,6-9H2,1H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNAQWQPVXZEAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)

![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)